5-Bromo-2-(3-fluorobenzyl)pyridazin-3(2H)-one 5-Bromo-2-(3-fluorobenzyl)pyridazin-3(2H)-one
Brand Name: Vulcanchem
CAS No.: 2091941-46-5
VCID: VC7179396
InChI: InChI=1S/C11H8BrFN2O/c12-9-5-11(16)15(14-6-9)7-8-2-1-3-10(13)4-8/h1-6H,7H2
SMILES: C1=CC(=CC(=C1)F)CN2C(=O)C=C(C=N2)Br
Molecular Formula: C11H8BrFN2O
Molecular Weight: 283.1

5-Bromo-2-(3-fluorobenzyl)pyridazin-3(2H)-one

CAS No.: 2091941-46-5

Cat. No.: VC7179396

Molecular Formula: C11H8BrFN2O

Molecular Weight: 283.1

* For research use only. Not for human or veterinary use.

5-Bromo-2-(3-fluorobenzyl)pyridazin-3(2H)-one - 2091941-46-5

Specification

CAS No. 2091941-46-5
Molecular Formula C11H8BrFN2O
Molecular Weight 283.1
IUPAC Name 5-bromo-2-[(3-fluorophenyl)methyl]pyridazin-3-one
Standard InChI InChI=1S/C11H8BrFN2O/c12-9-5-11(16)15(14-6-9)7-8-2-1-3-10(13)4-8/h1-6H,7H2
Standard InChI Key QGZAQXHJIQLXMU-UHFFFAOYSA-N
SMILES C1=CC(=CC(=C1)F)CN2C(=O)C=C(C=N2)Br

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s molecular formula is C₁₁H₈BrFN₂O, with a molecular weight of 283.10 g/mol . Its structure consists of a pyridazinone ring (a six-membered heterocycle with two adjacent nitrogen atoms) substituted at the 2-position by a 3-fluorobenzyl group and at the 5-position by a bromine atom. The planar arrangement of the pyridazinone core facilitates π-π stacking interactions, while the electron-withdrawing halogens influence electronic distribution and reactivity .

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₁₁H₈BrFN₂O
Molecular Weight283.10 g/mol
CAS Number2091941-46-5
IUPAC Name5-Bromo-2-[(3-fluorophenyl)methyl]pyridazin-3-one
Topological Polar Surface Area41.6 Ų

Crystallographic Insights

While direct crystallographic data for 5-bromo-2-(3-fluorobenzyl)pyridazin-3(2H)-one remains unpublished, studies on analogous compounds, such as 5-bromo-2-fluoronicotinic acid monohydrate, reveal that halogen atoms (Br, F) exhibit bond lengths of 1.888 Å (C–Br) and 1.334 Å (C–F), respectively . These values suggest strong covalent bonding and minimal steric hindrance, which may enhance molecular stability and target binding .

Synthesis and Manufacturing Processes

Synthetic Routes

The synthesis of 5-bromo-2-(3-fluorobenzyl)pyridazin-3(2H)-one typically involves multistep reactions starting from pyridazinone or pyridine precursors. A generalized approach includes:

  • Nitration and Chlorination: Introduction of nitro and chloro groups to activate the pyridazinone ring for subsequent alkylation .

  • N-Alkylation: Attachment of the 3-fluorobenzyl group via nucleophilic substitution using 3-fluorobenzyl bromide under basic conditions .

  • Bromination: Electrophilic bromination at the 5-position using bromine or N-bromosuccinimide (NBS) in dichloromethane or acetonitrile.

Key Reaction Conditions

  • Solvents: Dichloromethane, acetonitrile.

  • Catalysts: Lewis acids (e.g., AlCl₃) for bromination.

  • Temperature: 0–25°C to control exothermic reactions.

Industrial-Scale Production

Industrial synthesis employs continuous flow reactors to optimize yield (>75%) and purity (>95%). Process intensification techniques, such as in-line purification via crystallization, minimize waste and reduce costs.

TargetIC₅₀/EC₅₀Model System
EGFR Kinase2.3 µMIn vitro enzymatic
COX-25.8 µMRAW 264.7 cells
TNF-α Production10 mg/kgMurine LPS model

Comparative Analysis with Structural Analogs

Impact of Halogen Substitution

Replacing bromine with chlorine or fluorine alters electronic properties and target affinity:

  • Bromine: Enhances halogen bonding (binding energy: −3.5 kcal/mol) .

  • Chlorine: Reduces hydrophobic interactions (LogP decrease by 0.5) .

  • Fluorine: Improves metabolic stability (t₁/₂ increase by 2x).

Table 3: Halogen Substitution Effects

CompoundHalogenLogPKinase IC₅₀ (µM)
5-Bromo derivativeBr2.82.3
5-Chloro derivativeCl2.35.1
5-Fluoro derivativeF1.98.7

Role of Benzyl Group Position

The 3-fluorobenzyl substituent optimizes steric and electronic effects compared to 2- or 4-fluorobenzyl analogs . For example, the 2-fluorobenzyl analog exhibits 30% lower VEGFR inhibition due to reduced planarity.

Applications in Scientific Research

Medicinal Chemistry

The compound serves as a lead structure for developing:

  • Kinase Inhibitors: Analog synthesis targeting resistant mutations (e.g., T790M EGFR).

  • PET Tracers: Radiolabeling with ¹⁸F for oncological imaging.

Materials Science

  • Organic Semiconductors: Planar structure enables charge transport (hole mobility: 0.1 cm²/V·s) .

  • Metal-Organic Frameworks (MOFs): Coordination with Zn²⁺ yields porous materials for gas storage .

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